

# An In-depth Technical Guide to 4-(Diethoxymethyl)benzaldehyde (C<sub>12</sub>H<sub>16</sub>O<sub>3</sub>)

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## Compound of Interest

Compound Name: 4-(Diethoxymethyl)benzaldehyde

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## Abstract

This technical guide provides a comprehensive overview of **4-(diethoxymethyl)benzaldehyde**, a versatile aromatic aldehyde with the molecular formula C<sub>12</sub>H<sub>16</sub>O<sub>3</sub>. This document details its physicochemical properties, synthesis, spectroscopic characterization, and key applications, particularly in the realms of organic synthesis and as a precursor for pharmacologically active molecules. Safety and handling protocols are also addressed. The guide is intended to serve as a central resource for researchers and professionals in drug development and chemical synthesis.

## Introduction

**4-(Diethoxymethyl)benzaldehyde**, also known as terephthalaldehyde mono(diethyl acetal), is an organic compound featuring both an aldehyde functional group and a protected aldehyde in the form of a diethyl acetal.[1][2][3] This dual reactivity makes it a valuable intermediate in multi-step organic synthesis. The acetal group serves as a stable protecting group, allowing for selective reactions at the free aldehyde site or other positions on the aromatic ring.[2] Subsequently, the acetal can be deprotected to reveal a second aldehyde functionality, enabling the synthesis of complex difunctional molecules. Its utility is most pronounced in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

## Physicochemical Properties

**4-(Diethoxymethyl)benzaldehyde** is typically a clear, colorless to light yellow liquid at room temperature.<sup>[2][4]</sup> A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-(Diethoxymethyl)benzaldehyde**

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>3</sub>	[1][3][5]
Molecular Weight	208.25 g/mol	[3][5][6]
Appearance	Clear, colorless to light yellow liquid	[2][4]
Density	1.047 g/mL at 25 °C	[4][6]
Boiling Point	89-93 °C at 7 mmHg	[3][4]
Refractive Index (n <sub>20/D</sub> )	1.506	[3][6]
Solubility	Soluble in alcohol, chlorinated solvents, and toluene. Decomposes in water.	[4]
Flash Point	> 230 °F (> 110 °C)	[4]
CAS Number	81172-89-6	[1][2][6]

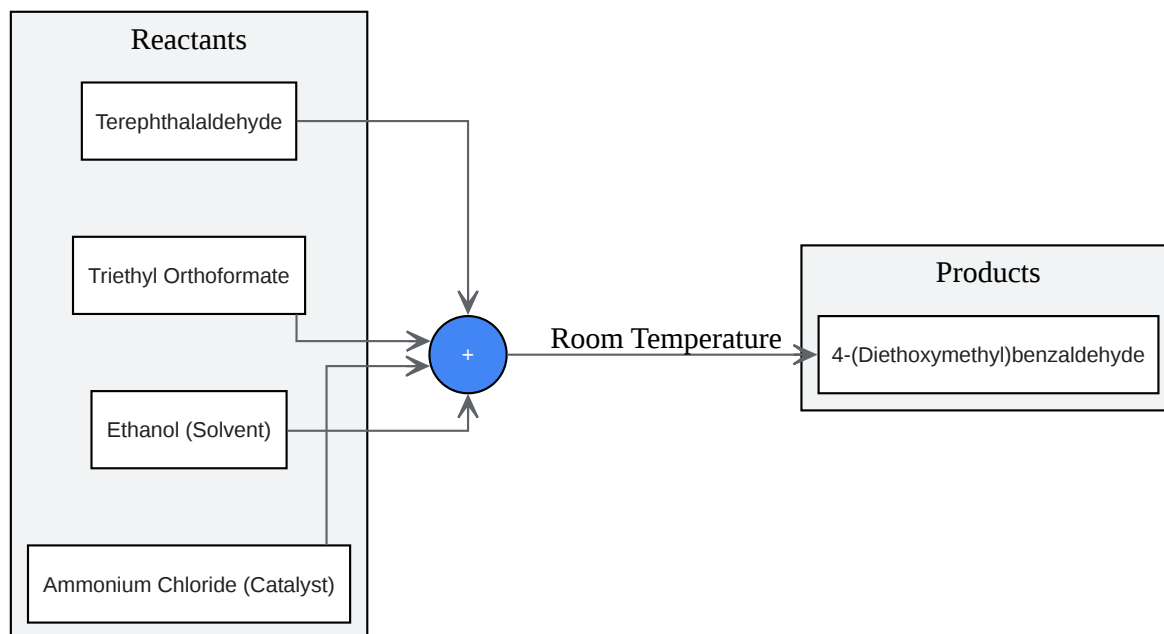
## Synthesis and Experimental Protocol

A common method for the synthesis of **4-(diethoxymethyl)benzaldehyde** involves the selective monoacetalization of terephthalaldehyde.

### Synthesis of 4-(Diethoxymethyl)benzaldehyde from Terephthalaldehyde

This procedure is adapted from established methods for acetal formation.

Reaction Scheme:



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Caption: Synthesis of **4-(Diethoxymethyl)benzaldehyde**.

#### Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve terephthalaldehyde (10 g, 74.55 mmol) and ammonium chloride (160 mg, 3.0 mmol) in ethanol (10.3 g, 223.6 mmol).<sup>[4]</sup>
- **Addition of Reagent:** Cool the mixture to 0 °C in an ice bath.<sup>[4]</sup> Slowly add triethyl orthoformate (12.15 g, 82 mmol) dropwise to the reaction mixture.<sup>[4]</sup>
- **Reaction:** Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.<sup>[4]</sup>
- **Workup:** Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), concentrate the mixture under reduced pressure to remove the solvent.<sup>[4]</sup>

- Purification: The crude product can be purified by vacuum distillation to yield **4-(diethoxymethyl)benzaldehyde** as a clear liquid.

## Spectroscopic Characterization

The structure of **4-(diethoxymethyl)benzaldehyde** can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for **4-(Diethoxymethyl)benzaldehyde**

Technique	Key Features and Expected Chemical Shifts/Bands
<sup>1</sup> H NMR	- Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet) - Aromatic protons: ~7.5-7.9 ppm (multiplets, AA'BB' system) - Acetal proton (CH(OEt) <sub>2</sub> ): ~5.5-5.7 ppm (singlet) - Methylene protons (-OCH <sub>2</sub> CH <sub>3</sub> ): ~3.5-3.7 ppm (quartet) - Methyl protons (-OCH <sub>2</sub> CH <sub>3</sub> ): ~1.2-1.3 ppm (triplet)
<sup>13</sup> C NMR	- Aldehyde carbon (CHO): ~190-192 ppm - Aromatic carbons: ~128-140 ppm - Acetal carbon (CH(OEt) <sub>2</sub> ): ~100-102 ppm - Methylene carbons (-OCH <sub>2</sub> CH <sub>3</sub> ): ~60-62 ppm - Methyl carbons (-OCH <sub>2</sub> CH <sub>3</sub> ): ~15 ppm
IR Spectroscopy	- C=O stretch (aldehyde): ~1690-1710 cm <sup>-1</sup> - C-H stretch (aromatic): ~3000-3100 cm <sup>-1</sup> - C-H stretch (aliphatic): ~2850-3000 cm <sup>-1</sup> - C-O stretch (acetal): ~1050-1150 cm <sup>-1</sup> (strong, broad)

## Applications in Drug Development and Research

**4-(Diethoxymethyl)benzaldehyde** is a valuable building block in medicinal chemistry and drug discovery. Its primary role is as a precursor to more complex molecules with potential biological activity.

## Synthesis of Bioactive Molecules

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is a precursor to 4-(diethoxymethyl)benzyl alcohol, which can be further modified.<sup>[2][6][7]</sup> The aldehyde group can undergo a variety of chemical transformations, including:

- Reductive amination to form substituted benzylamines.
- Wittig reactions to generate substituted styrenes.
- Aldol condensations to create  $\alpha,\beta$ -unsaturated carbonyl compounds.

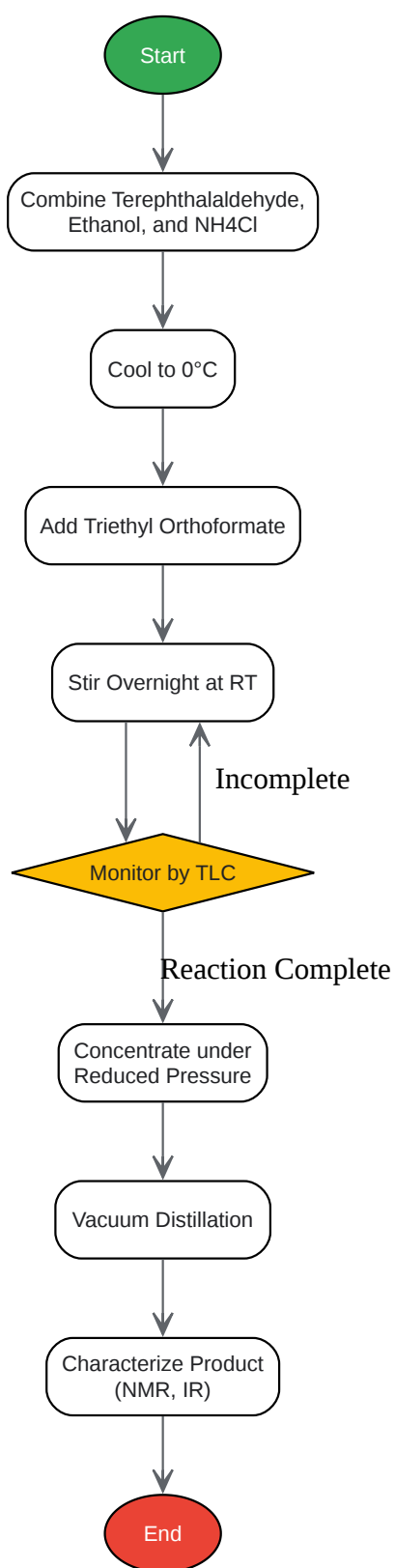
## Potential Biological Activity of Benzaldehyde Acetals

While **4-(diethoxymethyl)benzaldehyde** itself is primarily used as a synthetic intermediate, related benzaldehyde acetals have been shown to exhibit biological effects. For example, certain benzaldehyde propylene glycol acetals have demonstrated cytotoxicity and the ability to inhibit mitochondrial function in respiratory epithelial cells.<sup>[8]</sup> These effects are often more pronounced than those of the parent aldehydes.<sup>[8]</sup> The proposed mechanism involves the disruption of cellular energy metabolism, including a reduction in basal respiration and ATP production.<sup>[8]</sup>

Caption: Proposed mechanism of benzaldehyde acetal cytotoxicity.

## Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent purification of **4-(diethoxymethyl)benzaldehyde**.



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Caption: Workflow for synthesis and purification.

## Safety and Handling

**4-(Diethoxymethyl)benzaldehyde** is classified as an irritant.<sup>[1]</sup> It is known to cause skin and serious eye irritation.<sup>[3]</sup> May also cause respiratory irritation.<sup>[3]</sup>

Table 3: Hazard and Safety Information

Hazard Statement	Precautionary Statement
H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation	P302+P352: IF ON SKIN: Wash with plenty of water.
H335: May cause respiratory irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

### Handling:

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

### Storage:

- Keep the container tightly closed in a dry and well-ventilated place.<sup>[3]</sup><sup>[4]</sup>
- Store at room temperature in a dark place.<sup>[3]</sup><sup>[4]</sup>
- The compound is sensitive to air.<sup>[4]</sup>

## Conclusion

**4-(Diethoxymethyl)benzaldehyde** is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical and agrochemical compounds. Its unique structure, combining a reactive aldehyde with a stable acetal protecting group, provides synthetic chemists with a versatile tool for the construction of complex molecules. This guide has summarized its fundamental properties, synthesis, characterization, and handling, providing a solid foundation for its use in a research and development setting. Further exploration of the biological activities of its derivatives is a promising area for future drug discovery efforts.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Diethoxymethyl)benzaldehyde (C<sub>12</sub>H<sub>16</sub>O<sub>3</sub>)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630343#4-diethoxymethyl-benzaldehyde-molecular-formula-c12h16o3]



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